Abnormal cannabidiol

Beschreibung

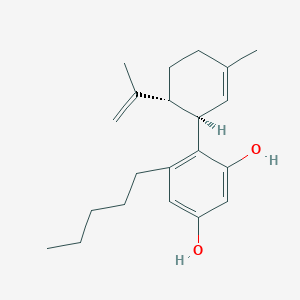

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945675 | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-55-0 | |

| Record name | Abnormal Cannabidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abnormal Cannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Abnormal Cannabidiol

Atypical Receptor Binding Profile of Abnormal Cannabidiol (B1668261)

The interaction of abn-CBD with the body's endocannabinoid system and other related receptors is complex and does not follow the typical pattern of cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC).

Low Affinity for Canonical Cannabinoid Receptors (CB1 and CB2)

A defining feature of abnormal cannabidiol is its very low affinity for the two classical cannabinoid receptors, CB1 and CB2. nih.govtocris.com Research has consistently shown that abn-CBD does not bind significantly to these receptors, which are the primary targets for THC and are responsible for its psychoactive and other well-known effects. wikipedia.orgwikipedia.orgguidetopharmacology.org Quantitative binding assays have determined the half-maximal effective concentration (EC50) of abn-CBD at both CB1 and CB2 receptors to be greater than 30 μM, indicating a negligible interaction at physiologically relevant concentrations. wikipedia.orgwikipedia.org This lack of affinity for CB1 and CB2 receptors is a key reason why abn-CBD does not produce psychoactive or sedative effects. nih.gov

Agonist Activity at G Protein-Coupled Receptor 55 (GPR55)

While it avoids the classical cannabinoid receptors, abn-CBD demonstrates notable activity at the orphan G protein-coupled receptor 55 (GPR55). wikipedia.orgwikipedia.orgwikipedia.org GPR55 has been considered a putative cannabinoid receptor, and abn-CBD acts as a selective agonist at this site. nih.govwikipedia.org Studies have reported an EC50 value of 2.5 μM for abn-CBD at GPR55, showcasing a significantly higher potency for this receptor compared to its interaction with CB1 and CB2 receptors. wikipedia.orgwikipedia.orgwikipedia.org The activation of GPR55 by abn-CBD is believed to mediate some of its unique cellular effects. tocris.comwikipedia.org

Interaction with G Protein-Coupled Receptor 18 (GPR18)

Further research has identified another target for abn-CBD: the G protein-coupled receptor 18 (GPR18). wikipedia.orgwikipedia.org Evidence indicates that abn-CBD acts as a full agonist at GPR18. wikipedia.org Its activity at this receptor has been demonstrated through observations of concentration-dependent increases in intracellular calcium and the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2) in cells engineered to express GPR18. wikipedia.org Some researchers have even proposed that GPR18 and the putative "this compound receptor" are the same entity. wikipedia.orgwikipedia.org The effects of abn-CBD mediated by GPR18 can be blocked by the antagonist O-1918. wikipedia.org

Evidence for a Putative this compound Receptor (abn-CBDR/CBx)

The pharmacological actions of abn-CBD have led to the hypothesis of a novel, non-CB1/non-CB2 receptor, often referred to as the this compound receptor (abn-CBDR) or CBx. nih.govwikipedia.org The actions of abn-CBD are mediated through a site that is distinct from CB1 and CB2. nih.gov For instance, the intraocular pressure-lowering effects of abn-CBD are diminished by the antagonist O-1918, which is considered selective for this putative receptor, but are not affected by antagonists for CB1 (AM251) or CB2 (AM630). realmofcaring.org This pharmacological profile provides strong evidence for a distinct receptor target responsible for mediating certain effects of abn-CBD. realmofcaring.org

Receptor Activity of this compound

| Compound | Receptor | Activity | EC50 Value |

|---|---|---|---|

| This compound | CB1 | Low Affinity | > 30 μM wikipedia.orgwikipedia.org |

| This compound | CB2 | Low Affinity | > 30 μM wikipedia.orgwikipedia.org |

| This compound | GPR55 | Agonist | 2.5 μM wikipedia.orgwikipedia.orgwikipedia.org |

| This compound | GPR18 | Agonist | < 835 nM biorxiv.org |

Functional Pharmacological Effects of this compound

The unique receptor profile of abn-CBD translates into specific functional effects, most notably on the cardiovascular system.

Cardiovascular System Modulation

This compound exerts significant and complex effects on the cardiovascular system, primarily characterized by vasodilation and a reduction in blood pressure. nih.govwikipedia.org Research has shown that abn-CBD induces vasodilator actions in isolated rat mesenteric arteries. wikipedia.org Furthermore, it has been found to promote the migration of human umbilical vein endothelial cells, which is a crucial process in vascular function and repair. wikipedia.org

Studies on isolated porcine retinal arterioles have revealed a more complex vasoactive profile. who.int In these vessels, abn-CBD caused vasoconstriction under basal tone but produced vasodilation in vessels that were pre-contracted, indicating that its effect is highly dependent on the existing vascular tone. who.int These vascular responses are critically dependent on the endothelium and can be antagonized by O-1918, reinforcing the role of a novel receptor in mediating these effects. wikipedia.orgwho.int The mechanism behind the blood pressure-lowering effect appears to involve the eNOS-NO-cGMP pathway. wikipedia.org

Vasoactive Effects of this compound

| Vessel Type | Condition | Effect |

|---|---|---|

| Rat isolated small mesenteric artery | - | Vasodilation wikipedia.org |

| Porcine retinal arterioles | Basal Tone | Vasoconstriction who.int |

| Porcine retinal arterioles | Pre-contracted with Endothelin-1 (B181129) | Vasodilation who.int |

| Systemic | In vivo | Lowers blood pressure nih.gov |

Vasodilatory and Vasoconstrictive Effects in Various Vascular Beds

Anti-inflammatory Actions

This compound (Abn-CBD) demonstrates significant anti-inflammatory properties, particularly within the central nervous system. mdpi.com In models using primary co-cultures of astrocytes and microglial cells, Abn-CBD treatment was shown to attenuate the production of key pro-inflammatory mediators. mdpi.comnih.gov Specifically, when these glial cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, Abn-CBD reduced the resulting production of tumor necrosis factor-alpha (TNFα) and nitrite. mdpi.comnih.gov However, the production of interleukin-6 (IL-6) was not affected. mdpi.comnih.gov These findings suggest that Abn-CBD can selectively modulate inflammatory pathways in the brain, which may contribute to its neuroprotective potential. mdpi.com

Table 2: Anti-inflammatory Effects of this compound

| Cell/System Model | Inflammatory Stimulus | Effect of Abn-CBD | Citation(s) |

|---|---|---|---|

| Primary astrocytic-microglial cocultures | Lipopolysaccharide (LPS) | Attenuated production of TNFα and nitrite | mdpi.comnih.gov |

| Primary astrocytic-microglial cocultures | Lipopolysaccharide (LPS) | No change in Interleukin-6 (IL-6) production | mdpi.comnih.gov |

| Isolated astrocytes | Lipopolysaccharide (LPS) | Reduced production of TNFα | mdpi.com |

Anti-tumoral and Anti-proliferative Activities

The effects of this compound (Abn-CBD) on cell growth are complex and context-dependent. Research indicates that Abn-CBD can induce cell proliferation and migration, as well as activate the mitogen-activated protein kinase (MAPK) pathway, specifically in microglial cells. wikipedia.org Furthermore, in models of wound healing, Abn-CBD enhanced the repair of both human umbilical vein endothelial cells and epithelial cells, suggesting a pro-proliferative role in tissue repair. wikipedia.org Information regarding specific anti-tumoral activities, such as inducing apoptosis or inhibiting growth in cancer cell lines, is not prominently featured in the existing body of research.

Neuroprotective Effects

This compound (Abn-CBD) has demonstrated notable neuroprotective potential in both in vivo and in vitro studies. mdpi.com It has been shown to exert these protective effects in a rat model of focal cerebral ischemia. mdpi.com One of the key mechanisms underlying this neuroprotection appears to be its interaction with microglial cells, the primary immune cells of the brain. mdpi.comexplorationpub.com

Studies have shown that the neuroprotective effects of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) on damaged neurons were not blocked by CB1 or CB2 receptor antagonists, but were reduced by O-1918, an antagonist of the Abn-CBD-sensitive receptor. mdpi.com Similarly, Abn-CBD itself provided neuroprotection and reduced the accumulation of microglia at the site of injury, an effect that was abolished when microglial cells were depleted. mdpi.com This indicates that Abn-CBD's neuroprotective actions are significantly mediated through its influence on microglial cells via a novel, Abn-CBD-sensitive receptor, which is thought to be GPR18. wikipedia.orgmdpi.com

Metabolic Regulation

The role of this compound (Abn-CBD) in metabolic regulation is not a primary focus of the current scientific literature. While other cannabinoids and the endocannabinoid system are known to be involved in appetite, energy balance, and glucose metabolism, specific research detailing the effects of Abn-CBD on these metabolic processes is limited. The main body of research on Abn-CBD has concentrated on its cardiovascular and neurological activities. mdpi.commdpi.com

Ocular System Modulation, Including Intraocular Pressure Reduction

This compound (Abn-CBD), a non-psychotropic regioisomer of cannabidiol, has been identified as a potent ocular hypotensive agent. google.com Its mechanism of action in reducing intraocular pressure (IOP) is distinct from that of classical cannabinoids, as it operates independently of the CB1 and CB2 receptors. nih.govresearchgate.net Research indicates that Abn-CBD's effects are primarily mediated through a novel, G protein-coupled receptor, GPR18, which is considered the putative "this compound receptor". nih.govarvojournals.orgarvojournals.org

Studies have demonstrated that GPR18 protein is expressed in key tissues of the anterior eye, including the ciliary epithelium, corneal epithelium, and the trabecular meshwork (TM). nih.govarvojournals.org The activation of this receptor by agonists like Abn-CBD leads to a reduction in IOP. nih.govfrontiersin.org This suggests the existence of a functional GPR18-based signaling system within the murine eye that plays a role in regulating intraocular pressure. nih.govarvojournals.org

Research Findings on Intraocular Pressure Reduction

Topical application of Abn-CBD has been shown to significantly lower IOP in murine models. nih.govarvojournals.org Notably, this effect is consistent across wild-type mice and knockout mice lacking CB₁, CB₂, or GPR55 receptors, confirming that Abn-CBD's ocular hypotensive action is independent of these pathways. nih.govarvojournals.org The IOP-lowering effect of Abn-CBD is, however, blocked by the GPR18 antagonist, O-1918. nih.govresearchgate.net

Table 1: Effect of Topical this compound (Abn-CBD) on Intraocular Pressure (IOP) in Mice

| Mouse Strain | Treatment | IOP Reduction (mmHg) | Reference |

|---|---|---|---|

| C57Bl/J6 (Wild Type) | 2% Abn-CBD | 1.17 ± 0.15 | arvojournals.org |

| CB₁ Knockout (-/-) | 2% Abn-CBD | 1.37 ± 0.16 | arvojournals.org |

| CB₂ Knockout (-/-) | 2% Abn-CBD | 0.68 ± 0.08 | arvojournals.org |

| GPR55 Knockout (-/-) | 2% Abn-CBD | 0.85 ± 0.15 | arvojournals.org |

Modulation of Aqueous Humor Outflow

The reduction in IOP is largely attributed to an increase in the outflow of aqueous humor through the trabecular meshwork. nih.govnih.govarvojournals.org Studies using a porcine anterior segment perfused organ culture model have shown that Abn-CBD enhances the aqueous humor outflow facility in a concentration-dependent manner. nih.govnih.govarvojournals.org

This effect is mediated by a non-CB1/CB2 cannabinoid receptor, as the outflow enhancement is blocked by the antagonist O-1918, but not by antagonists for the CB1 (SR141716A) or CB2 (SR144528) receptors. nih.govnih.govarvojournals.org The signaling pathway involves the activation of the p42/44 mitogen-activated protein kinase (MAPK) in trabecular meshwork cells. nih.govnih.gov Inhibition of the p42/44 MAPK pathway partially blocks the outflow-enhancing effect of Abn-CBD. nih.govnih.gov

Table 2: Effect of this compound (Abn-CBD) on Aqueous Humor Outflow Facility in Porcine Eyes

| Abn-CBD Concentration | Effect on Outflow Facility (% of Basal) | Antagonist Effect | Reference |

|---|---|---|---|

| 30 nM | 155.0 ± 11.7% | Fully blocked by 1 µM O-1918 | nih.govarvojournals.org |

| Concentration-dependent | Enhancement | Unaffected by CB1 or CB2 antagonists | arvojournals.org |

Vasoactivity in Retinal Arterioles

In addition to its effects on IOP, Abn-CBD demonstrates vasoactive properties in retinal arterioles. arvojournals.org Its effect, however, depends on the pre-existing vascular tone. In vessels with normal basal tone, Abn-CBD induces vasoconstriction. arvojournals.org Conversely, in arterioles pre-contracted with endothelin-1, Abn-CBD causes dose-dependent vasodilation. arvojournals.orgacs.org These vasoactive responses are sensitive to the GPR18 antagonist O-1918 and the CB₁ antagonist AM251, and the vasorelaxant effects are dependent on an intact endothelium. arvojournals.orgacs.org

Molecular Mechanisms of Action and Receptor Interactions

GPR55-Mediated Signaling Pathways and Cellular Effects

Abnormal cannabidiol (B1668261) is recognized as a selective agonist for GPR55. The activation of GPR55 by AbCBD initiates a cascade of intracellular signaling events that influence various cellular processes. scbt.com GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to the activation of downstream signaling pathways. frontiersin.orgnih.gov

One of the key signaling pathways activated by GPR55 is the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium. scbt.comnih.gov Activation of GPR55 can also lead to the activation of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), as well as other small GTPases like cdc42 and rac1. frontiersin.orgnih.gov Furthermore, GPR55 activation has been shown to influence the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways, which are crucial for cell survival and proliferation. scbt.comnih.gov

Impact on Cell Viability and Apoptosis Induction

Research has demonstrated that AbCBD can influence cell viability and induce apoptosis, particularly in cancer cells. In paclitaxel-resistant breast cancer cell lines (MDA-MB-231 and MCF-7), AbCBD was found to decrease cell viability in a concentration-dependent manner by inducing apoptosis. frontiersin.orgnih.gov The antitumor effects of AbCBD are suggested to be mediated through its interaction with GPR55 and GPR18, as the reduction in cell viability was blocked by the simultaneous knockdown of both receptors. frontiersin.orgnih.gov

In other studies, the activation of GPR55 by certain ligands has been linked to both pro-proliferative and pro-apoptotic effects, depending on the cellular context and the specific ligand. biorxiv.orgnih.gov For instance, while some studies report that GPR55 activation promotes cancer cell proliferation, others have shown that its activation by anandamide (B1667382) can induce apoptosis. biorxiv.orgnih.gov AbCBD, along with its analog O-1602, has been shown to reduce cytokine-induced apoptosis in human and mouse islets, an effect that was diminished in islets from GPR55 knockout mice. nih.gov

Table 1: Effect of Abnormal Cannabidiol on Cell Viability and Apoptosis

| Cell Line | Concentration of AbCBD | Observed Effect | Reference |

|---|---|---|---|

| Paclitaxel-resistant MDA-MB-231 | Concentration-dependent | Decreased viability, induced apoptosis | frontiersin.orgnih.gov |

| Paclitaxel-resistant MCF-7 | Concentration-dependent | Decreased viability, induced apoptosis | frontiersin.orgnih.gov |

| Human and mouse islets | Not specified | Reduced cytokine-induced apoptosis | nih.gov |

Role in Cell Migration

This compound has been shown to play a role in cell migration. It stimulates the migration of human umbilical vein endothelial cells (HUVECs). This effect is mediated through a Gi/Go-coupled receptor that is distinct from CB1, CB2, or EDG-1. The promigratory effect of AbCBD in endothelial cells is sensitive to inhibition by O-1918, a known antagonist of the putative AbCBD receptor. researchgate.net Furthermore, the activation of GPR55 has been linked to the migration of microglial cells. nih.gov

GPR18-Mediated Signaling Pathways

GPR18 has been proposed as another potential cannabinoid receptor through which AbCBD exerts some of its effects. mdpi.com Research indicates that AbCBD, along with other cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and N-arachidonoyl glycine (B1666218) (NAGly), can activate GPR18. nih.govnih.gov

The activation of GPR18 by these ligands leads to concentration-dependent increases in intracellular calcium and the phosphorylation of ERK1/2. nih.govnih.govresearchgate.net The initial rise in intracellular calcium appears to be mediated by both Gαq and Gαi/o inhibition. nih.govnih.gov The phosphorylation of ERK1/2, on the other hand, is inhibited by pertussis toxin, suggesting the involvement of Gαi/o proteins. nih.govnih.gov Interestingly, studies have revealed a pattern of biased agonism at GPR18, where different ligands can activate distinct signaling pathways. For example, only Δ⁹-THC was found to induce a concentration-dependent recruitment of β-arrestin. nih.govnih.gov

Contributions to Cannabinoid Activity in Cancer Models

In the context of cancer, GPR18 has been implicated in the antitumorigenic effects of AbCBD. As mentioned earlier, in paclitaxel-resistant breast cancer cells, the cytotoxic effects of AbCBD were completely blocked when both GPR55 and GPR18 were silenced using specific siRNAs. frontiersin.orgnih.govnih.gov This suggests that GPR18, in conjunction with GPR55, plays a crucial role in mediating the anti-cancer properties of AbCBD. frontiersin.orgnih.gov In a zebrafish xenograft model, treatment with AbCBD significantly reduced tumor growth, further highlighting its potential as an anti-cancer agent acting through these atypical cannabinoid receptors. frontiersin.orgnih.govnih.gov

Signaling Pathways Involving the Putative this compound Receptor

Beyond GPR55 and GPR18, some of AbCBD's effects are attributed to a putative, yet-to-be-cloned "this compound receptor". mdpi.comresearchgate.net This receptor was first pharmacologically characterized based on its role in mediating the vascular effects of AbCBD. mdpi.com

The signaling pathways associated with this putative receptor appear to involve Gi/Go proteins, as evidenced by the pertussis toxin-sensitive stimulation of endothelial cell migration by AbCBD. researchgate.net Furthermore, the activation of this receptor in human umbilical vein endothelial cells leads to the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK) and protein kinase B/Akt, effects that are inhibited by pertussis toxin and PI3K inhibitors. researchgate.net

Receptor Sensitivity to Selective Antagonists (e.g., O-1918)

A key characteristic of the putative AbCBD receptor is its sensitivity to the selective antagonist O-1918. researchgate.net O-1918 is a cannabidiol analog that acts as a selective, silent antagonist at this putative receptor, which is distinct from CB1 and CB2 receptors.

Several studies have demonstrated that the effects of AbCBD can be blocked by O-1918. For instance, the IOP-lowering effect of AbCBD was reduced by the administration of O-1918. researchgate.netnih.gov Similarly, the AbCBD-induced migration of human umbilical vein endothelial cells is antagonized by O-1918. researchgate.net It is noteworthy that O-1918 itself can act as an agonist at GPR18, inducing increases in intracellular calcium and ERK1/2 phosphorylation. nih.govnih.gov This compound is also described as an inhibitor of GPR18. scbt.com This highlights the complex pharmacology surrounding these receptors and their ligands.

Coupling to G-proteins and Downstream Signaling Cascades

Research has demonstrated that the actions of this compound are mediated through a receptor that couples to the Gi/o family of signal-transducing proteins. nih.gov This was indicated by the pertussis toxin-sensitive nature of Ab-CBD-mediated vasorelaxation. nih.gov In human umbilical vein endothelial cells (HUVEC), Ab-CBD has been shown to induce the phosphorylation of p42/44 mitogen-activated protein kinase (MAPK) and protein kinase B (PKB/Akt). nih.govresearchgate.net The activation of PKB/Akt is dependent on phosphatidylinositol 3-kinase (PI3K), as it can be blocked by PI3K inhibitors. nih.gov Furthermore, the endothelium-dependent vasorelaxation induced by Ab-CBD involves the production of nitric oxide (NO). arvojournals.org While direct studies on Ab-CBD and NO production are ongoing, related research on other cannabinoids acting on the same endothelial receptor shows that NO production is involved and can be blocked by pertussis toxin, indicating a Gi/o-protein-coupled mechanism. nih.gov

Interactive Table: Downstream Signaling Pathways Activated by this compound

| Signaling Molecule | Effect of Ab-CBD | Cellular Context | Supporting Evidence |

| p42/44 MAPK | Phosphorylation (Activation) | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.govresearchgate.net |

| PKB/Akt | Phosphorylation (Activation) | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.govresearchgate.net |

| PI3K | Mediates PKB/Akt activation | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.gov |

| Nitric Oxide (NO) | Production is stimulated | Endothelial Cells | arvojournals.org |

Non-Canonical Cannabinoid Receptor Target Interactions

Ab-CBD's pharmacological profile is largely defined by its interactions with targets outside of the classical CB1 and CB2 receptors. mdpi.comnih.gov

Modulation of Cellular Retinol-Binding Protein 1 (CRBP1) Activity

A significant discovery has been the identification of Ab-CBD as a non-retinoid, competitive inhibitor of Cellular Retinol-Binding Protein 1 (CRBP1). nih.govnih.gov X-ray crystallography has revealed the specific way Ab-CBD binds to CRBP1, explaining its high affinity and selectivity for this protein. nih.govnih.govebi.ac.uk

CRBP1 plays a crucial role in the transport and metabolism of vitamin A (retinol), which is essential for the visual cycle. nih.govnih.gov By inhibiting CRBP1, Ab-CBD can modulate the flow of retinoids within the visual cycle. nih.govnih.gov In vivo studies have shown that Ab-CBD can protect against light-induced retinal damage in mice, highlighting the biological significance of this interaction. nih.govnih.gov Specifically, Ab-CBD does not inhibit the key enzymes of the visual cycle itself but rather affects the intracellular transport of retinol (B82714) by competing for binding to CRBP1. nih.gov This leads to a transient accumulation of all-trans-retinol during the regeneration of the visual chromophore after light exposure. nih.gov

Potential Interactions with Other Lipid Mediators and Endogenous Systems

The endocannabinoid system is a complex network involving various lipid mediators. mdpi.com While Ab-CBD's primary known non-cannabinoid receptor target is CRBP1, the broader implications of its interactions within the complex web of endogenous lipid signaling are an area of active investigation. The receptor through which Ab-CBD exerts its vascular effects also responds to endogenous ligands like anandamide (AEA). wikipedia.org This suggests a potential for Ab-CBD to influence the signaling of other endogenous lipid mediators that act on this novel receptor. Additionally, some research points to the orphan G protein-coupled receptor GPR18 as a potential target for Ab-CBD, a receptor also implicated in microglial cell function. wikipedia.orgmdpi.com

Elucidation of Complex Ligand-Dependent Signal Transduction Pathways

The signaling pathways activated by Ab-CBD are complex and can be ligand-dependent. mdpi.com For instance, the GPR18 receptor, a proposed target for Ab-CBD, has been associated with inconsistent findings in the literature, which may be explained by complex, ligand-dependent signal transduction. mdpi.com The neuroprotective effects of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) have been shown to be mediated by an Ab-CBD-sensitive receptor, as these effects were diminished by an antagonist of this receptor, O-1918. mdpi.com This highlights the intricate interplay between different ligands and their downstream signaling cascades at this novel receptor site. The vasoactivity of Ab-CBD also demonstrates complexity, with its effects being dependent on the pre-existing tone of the blood vessels. arvojournals.org This suggests that the signaling pathways engaged by Ab-CBD can be modulated by the physiological state of the target tissue. arvojournals.org

Preclinical Investigations of Abnormal Cannabidiol S Therapeutic Potential

Oncology Research

In the realm of oncology, Abn-CBD has shown promise, particularly in models of cancer that are resistant to standard treatments. Its effects are mediated through pathways distinct from the classical cannabinoid receptors CB1 and CB2. nih.gov

Efficacy in Chemotherapy-Resistant Breast Cancer Models

Studies have demonstrated the antitumorigenic properties of Abnormal cannabidiol (B1668261) in breast cancer cells that have developed resistance to conventional chemotherapy agents like paclitaxel. nih.govelsevier.es Research using paclitaxel-resistant MDA-MB-231 and MCF-7 breast cancer cell lines showed that Abn-CBD, along with its related compound O-1602, could decrease cell viability in a concentration-dependent manner. elsevier.esciteab.com In a zebrafish xenograft model, treatment with Abn-CBD at a concentration of 2 µM resulted in a significant reduction in tumor growth. nih.govelsevier.es These findings suggest that atypical cannabinoids such as Abn-CBD could be valuable for developing new treatments for breast cancers that no longer respond to standard chemotherapy. elsevier.esciteab.com The effects of Abn-CBD on the viability of these resistant cells were found to be mediated through the GPR55 and GPR18 receptors. elsevier.es

Table 1: Effect of Abnormal Cannabidiol (Abn-CBD) on Cell Migration in Paclitaxel-Resistant MDA-MB-231 Breast Cancer Cells

| Concentration of Abn-CBD | Inhibition of Migration (%) |

|---|---|

| 100 nM | 14% |

| 500 nM | 41% |

| 1 µM | 80% |

Data derived from in vitro migration assays where Epidermal Growth Factor (EGF) was used as a chemoattractant. elsevier.es

Mechanisms of Apoptosis Induction and Cell Migration Inhibition in Cancer Cell Lines

The anticancer effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and prevent the movement of cancer cells. elsevier.es In paclitaxel-resistant breast cancer cells, Abn-CBD was shown to induce apoptosis, thereby reducing the number of viable cancer cells. nih.govelsevier.esciteab.com This pro-apoptotic effect provides a mechanism for its observed antitumor activity in both cell culture and animal models. elsevier.es

Furthermore, Abn-CBD has been shown to inhibit the migration of metastatic breast cancer cells. elsevier.es In a migration assay using MDA-MB-231 cells, Abn-CBD demonstrated a concentration-dependent inhibition of cell movement toward a chemotactic signal. elsevier.es At a concentration of 1 µM, Abn-CBD inhibited migration by 80%. elsevier.es This inhibition of cell migration is crucial, as metastasis is a key factor in cancer mortality. The mechanism underlying these effects involves GPR55 and/or GPR18 receptors, highlighting a pathway that can be targeted in cells that are unresponsive to conventional treatments like paclitaxel. elsevier.es

Inflammatory and Autoimmune Disorders

Abn-CBD has been investigated for its anti-inflammatory properties and its potential to modulate the immune system in various disease models.

Modulation of Pro-inflammatory Mediators in Glial Cocultures

In vitro studies using primary astrocytic-microglial cocultures have shown that Abn-CBD can modulate glial cell activation and the secretion of pro-inflammatory molecules. google.comnih.gov When these cultures were stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment, treatment with Abn-CBD led to a concentration-dependent reduction in the production of tumor necrosis factor-alpha (TNF-α) and nitrite. google.comacs.orgnih.gov Specifically, a 10 μM concentration of Abn-CBD significantly decreased LPS-induced TNF-α production in both cocultures and isolated astrocyte cultures. google.comacs.org However, Abn-CBD did not have a significant effect on the production of another pro-inflammatory cytokine, interleukin-6 (IL-6). google.comacs.org These effects were observed to be independent of the CB2 receptor, as similar results were obtained in cultures from CB2 knockout mice. google.comciteab.com This indicates that Abn-CBD plays a role in modulating glial neuroinflammation by selectively altering the secretion of inflammatory mediators. acs.org

Amelioration of Inflammation in Experimental Diabetes Models

The anti-inflammatory potential of Abn-CBD has also been demonstrated in mouse models of type 1 diabetes, an autoimmune disease. researchgate.netmdpi.com In studies using both streptozotocin (B1681764) (STZ)-injected mice and non-obese diabetic (NOD) mice, Abn-CBD treatment was found to reduce inflammation and protect pancreatic beta cells. In STZ-injected mice, Abn-CBD decreased the levels of circulating proinflammatory cytokines and lessened islet inflammation by reducing intra-islet phospho-NF-κB and TXNIP. researchgate.netmdpi.com This was accompanied by a reduction in islet cell apoptosis and fibrosis. mdpi.com Furthermore, Abn-CBD treatment led to a twofold decrease in the infiltration of CD8+ T cells into the islets. mdpi.com In NOD mice, Abn-CBD reduced the severity of insulitis and improved glucose tolerance. researchgate.netmdpi.com These findings suggest that Abn-CBD can delay the progression of insulitis by reducing both systemic and intra-islet inflammation, thereby preserving the function of healthy islets. mdpi.com

Neurological and Ocular Applications

The neuroprotective and pressure-reducing effects of Abn-CBD have been explored in preclinical models, suggesting its potential for neurological and eye-related conditions.

Research has shown that nonpsychotropic cannabinoids, including Abn-CBD, can reduce intraocular pressure (IOP). nih.gov In normotensive rats, both topical and intraperitoneal administration of Abn-CBD resulted in a decrease in IOP. nih.gov This effect is not mediated by CB1 or CB2 receptors, but rather by other cannabinoid-related receptors, such as GPR18. nih.gov The ability of Abn-CBD to lower IOP without the psychoactive side effects associated with other cannabinoids makes it a candidate for further investigation for glaucoma treatment. nih.govacs.org Additionally, Abn-CBD has been shown to inhibit endothelin-1 (B181129) (ET-1) induced vasoconstriction in retinal arterioles, an action that could be beneficial for ocular blood flow. mdpi.com

Table 2: Summary of Preclinical Findings for this compound (Abn-CBD)

| Therapeutic Area | Model | Key Findings | Citations |

|---|---|---|---|

| Oncology | Paclitaxel-Resistant Breast Cancer Cells | Decreased cell viability, induced apoptosis, inhibited cell migration. | nih.govelsevier.es |

| Zebrafish Xenograft | Significantly reduced tumor growth. | nih.govelsevier.es | |

| Inflammation | Glial Cocultures | Reduced production of pro-inflammatory TNF-α and nitrite. | google.comacs.orgnih.gov |

| Mouse Models of Type 1 Diabetes | Reduced systemic and islet inflammation, preserved beta cells. | researchgate.netmdpi.com | |

| Ocular Applications | Normotensive Rats | Reduced intraocular pressure (IOP). | nih.gov |

| Isolated Retinal Arterioles | Inhibited ET-1-induced vasoconstriction. | mdpi.com |

Neuroprotective Effects against Microglia-Mediated Neuroinflammation

This compound (abn-CBD), a synthetic isomer of cannabidiol (CBD), has demonstrated notable neuroprotective properties by modulating neuroinflammation, particularly through its interaction with microglia. mdpi.commdpi.com In preclinical studies, abn-CBD has been shown to attenuate the production of pro-inflammatory mediators in glial cells. mdpi.comnih.govsemanticscholar.org

In co-cultures of astrocytes and microglia stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, abn-CBD significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.comnih.gov However, the production of another pro-inflammatory cytokine, interleukin-6 (IL-6), was not affected by abn-CBD treatment in these co-cultures. mdpi.commdpi.comnih.gov Interestingly, in isolated astrocyte cultures, abn-CBD only reduced the LPS-induced production of TNF-α, suggesting a crucial role for microglia in the broader anti-inflammatory effects of abn-CBD. mdpi.comnih.gov

These findings highlight the differential role of abn-CBD in modulating glial inflammation. mdpi.comnih.gov The compound's ability to decrease the production of key inflammatory molecules like NO and TNF-α in the presence of microglia points to its potential as a therapeutic agent for neuroinflammatory conditions. mdpi.comexplorationpub.com The neuroprotective effects of abn-CBD are thought to be mediated, at least in part, by its influence on microglial activation and the subsequent reduction in the release of neurotoxic factors. nih.govfrontiersin.org

Further research has indicated that the neuroprotective actions of abn-CBD may involve a novel receptor target, distinct from the classical cannabinoid receptors CB1 and CB2. nih.gov This unique mechanism of action underscores the potential of abn-CBD as a novel therapeutic strategy for neurological disorders characterized by microglia-mediated neuroinflammation. mdpi.comexplorationpub.com

Intraocular Pressure Reduction in Animal Models

Preclinical studies have identified this compound (abn-CBD) as a potent agent for reducing intraocular pressure (IOP), a key risk factor in glaucoma. google.com Research in animal models has demonstrated the ocular hypotensive effects of abn-CBD. google.com

One of the proposed mechanisms for the IOP-lowering effect of abn-CBD involves the G protein-coupled receptor 18 (GPR18), which is found in ocular tissues such as the ciliary and corneal epithelium and the trabecular meshwork. acs.org Activation of GPR18 is believed to contribute to the reduction in IOP. acs.org

Studies have shown that topical administration of THC, another cannabinoid, lowers IOP in normotensive mice, an effect mediated by both CB1 receptors and GPR18. acs.org Interestingly, while cannabidiol (CBD) has been reported to potentially increase IOP through its interaction with CB1 receptors, it may also contribute to IOP reduction via GPR18 activation. acs.org This suggests a complex interplay of cannabinoid receptors in the regulation of IOP.

The vasoactive properties of abn-CBD in the retinal microvasculature may also play a role in its ocular hypotensive effects. nih.gov Specifically, abn-CBD has been shown to inhibit endothelin-1-induced vasoconstriction in retinal arterioles through an endothelium-dependent signaling mechanism. acs.org This action is independent of CB1 and CB2 receptors. acs.org

These findings from animal models suggest that abn-CBD and related compounds could be promising candidates for the development of novel therapies for glaucoma. google.comacs.org

Retinal Neuroprotection against Light-Induced Damage

This compound (abn-CBD) has shown significant potential in protecting the retina from light-induced damage in preclinical animal models. nih.gov This neuroprotective effect is particularly relevant for conditions where excessive light exposure can lead to photoreceptor cell death and retinal degeneration. nih.gov

In studies involving Balb/cJ mice, a strain susceptible to light-induced retinal damage, pretreatment with abn-CBD offered substantial protection against the harmful effects of bright light exposure. nih.gov The morphology of the retinas in abn-CBD-treated mice closely resembled that of mice not exposed to the damaging light. nih.gov This protective effect was observed to be dose-dependent. nih.gov

The mechanism behind this retinal neuroprotection appears to be linked to abn-CBD's ability to act as a non-retinoid inhibitor of cellular retinol-binding protein 1 (CRBP1). nih.gov By inhibiting CRBP1, abn-CBD can modulate the flux of retinoids within the visual cycle. nih.gov This modulation is thought to alleviate the pathophysiological changes that result from the overstimulation of photoreceptors and the subsequent toxicity of retinaldehyde, a key component of the visual cycle. nih.gov

Histological examination of retinal sections confirmed these findings, showing that systemic administration of abn-CBD resulted in the partial preservation of photoreceptor cells compared to untreated mice exposed to the same bright light. nih.gov The thickness of the outer nuclear layer (ONL), a key indicator of photoreceptor health, was significantly preserved in the abn-CBD treated group. nih.gov

These results suggest that abn-CBD, by targeting retinoid metabolism, could be a promising therapeutic compound for retinal pathologies where imbalances in ocular retinoid homeostasis play a significant role. nih.gov

Metabolic Syndrome and Related Conditions

Anti-diabetic Effects

This compound (abn-CBD) has demonstrated promising anti-diabetic effects in preclinical models, particularly in the context of type 1 diabetes (T1D). repositoriosalud.esresearchgate.netnih.gov Research suggests that abn-CBD can modulate the inflammatory processes that are characteristic of this autoimmune disease. repositoriosalud.esresearchgate.netnih.gov

In a mouse model of T1D (non-obese diabetic NOD mice), treatment with abn-CBD was found to significantly reduce the severity of insulitis, which is the infiltration of pancreatic islets by inflammatory cells. repositoriosalud.esresearchgate.net It also reduced the pro-inflammatory profile of CD4+ T cells. repositoriosalud.esresearchgate.net Furthermore, abn-CBD treatment led to a decrease in islet cell apoptosis (programmed cell death) and an improvement in glucose tolerance. repositoriosalud.es

In another model using streptozotocin (STZ)-injected mice to induce beta cell damage, abn-CBD pre-treatment decreased circulating pro-inflammatory cytokines and lessened islet inflammation. repositoriosalud.esresearchgate.net This was associated with a reduction in intra-islet phospho-NF-κB and TXNIP, key players in inflammatory and stress responses. biorxiv.org A significant reduction in intra-islet CD8+ T cells and a decreased Th1/non-Th1 ratio in the pancreatic lymph nodes were also observed in the abn-CBD treated mice. repositoriosalud.esresearchgate.net

Mechanistically, abn-CBD appears to preserve pancreatic beta cells by reducing both circulating and intra-islet inflammation, thereby delaying the progression of insulitis. nih.govbiorxiv.org These findings position abn-CBD and similar compounds as potential candidates for developing new pharmacological strategies to manage the early stages of T1D. repositoriosalud.esnih.gov

Protective Effects on Liver, Pancreas, and Adipose Tissue in Metabolic Disease Models

This compound (abn-CBD) has demonstrated protective effects on key metabolic organs in preclinical models of metabolic disease. cannakeys.com Specifically, research has shown that abn-CBD can reduce inflammation and protect the liver, pancreas, and adipose tissue in a mouse model of prediabetes and non-alcoholic fatty liver disease (NAFLD). cannakeys.com

In a study utilizing a diet-induced obese (DIO) mouse model, which develops prediabetes and NAFLD, treatment with abn-CBD yielded beneficial effects. researchgate.net This suggests that abn-CBD can positively influence the inflammatory and metabolic dysregulation that characterizes these conditions.

Further research has highlighted the potential of abn-CBD to ameliorate inflammation and preserve pancreatic beta cells in models of type 1 diabetes. researchgate.netbiorxiv.org In streptozotocin (STZ)-injected mice, a model for beta cell damage, abn-CBD treatment led to a reduction in islet cell apoptosis and intra-islet fibrosis. repositoriosalud.esresearchgate.net This indicates a protective role for abn-CBD in the pancreas under inflammatory stress.

The anti-inflammatory properties of abn-CBD are a key aspect of its protective effects. cannakeys.com By modulating the inflammatory response, abn-CBD may help to mitigate the tissue damage and dysfunction that occur in the liver, pancreas, and adipose tissue during metabolic diseases.

Interactive Data Table: Summary of Preclinical Findings for this compound (abn-CBD)

| Therapeutic Area | Model | Key Findings |

| Neuroprotection | Astrocytic-microglial cocultures | Reduced LPS-induced NO and TNF-α production. mdpi.commdpi.comnih.gov |

| Animal models of light-induced retinal damage | Protected against retinal degeneration and preserved photoreceptor cells. nih.gov | |

| Intraocular Pressure | Animal models | Demonstrated ocular hypotensive effects. google.com |

| Metabolic Syndrome | Mouse model of type 1 diabetes (NOD mice) | Reduced insulitis severity, decreased pro-inflammatory T-cell profile, and improved glucose tolerance. repositoriosalud.esresearchgate.net |

| Mouse model of beta cell damage (STZ-injected) | Decreased circulating pro-inflammatory cytokines and ameliorated islet inflammation. repositoriosalud.esresearchgate.net | |

| Diet-induced obese (DIO) mouse model | Reduced inflammation and protected liver, pancreas, and adipose tissue. researchgate.netcannakeys.com |

Molecular and Cellular Research Methodologies in Abnormal Cannabidiol Studies

In Vitro Cellular Models

Astrocytic-Microglial Coculture Systems

To investigate the anti-inflammatory properties of abnormal cannabidiol (B1668261) (Abn-CBD), researchers have utilized astrocytic-microglial coculture systems. nih.govmdpi.com In studies using primary cocultures from neonatal C57BL/6 mice, Abn-CBD was shown to mitigate the production of pro-inflammatory mediators. nih.govmdpi.com Specifically, when these cocultures were stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, Abn-CBD treatment led to a concentration-dependent decrease in the production of tumor necrosis factor-alpha (TNFα) and nitrite, an indicator of nitric oxide production. nih.govmdpi.com However, the production of another pro-inflammatory cytokine, interleukin-6 (IL-6), was not affected by Abn-CBD treatment. mdpi.com

Interestingly, similar effects were observed in cocultures derived from CB2 receptor knockout mice, supporting the understanding that Abn-CBD's anti-inflammatory actions in this system are not dependent on the CB2 receptor. nih.govmdpi.com In isolated astrocyte cultures, Abn-CBD also reduced LPS-induced TNFα production. mdpi.comresearchgate.net Furthermore, in a scratch-wound assay, a method to study cell migration and wound healing, Abn-CBD was found to slow down the closure of the "wound" only when microglial cells were present in the culture with astrocytes. nih.govmdpi.com This suggests that the influence of Abn-CBD on astrocytic wound closure is dependent on the presence of microglia. nih.gov

Table 1: Effects of Abnormal Cannabidiol on Pro-inflammatory Mediators in Glial Cultures

| Cell Culture System | Stimulant | Mediator | Effect of Abn-CBD |

| Astrocytic-Microglial Cocultures | LPS | TNFα | Decreased |

| Astrocytic-Microglial Cocultures | LPS | Nitrite (NO) | Decreased |

| Astrocytic-Microglial Cocultures | LPS | IL-6 | No change |

| Isolated Astrocytes | LPS | TNFα | Decreased |

Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

The antitumor potential of this compound (Abn-CBD) has been investigated using various breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 cell lines. nih.govnih.govresearchgate.net Studies have shown that Abn-CBD can reduce the viability of paclitaxel-resistant MDA-MB-231 and MCF-7 cells in a concentration-dependent manner. nih.govnih.govresearchgate.net This effect is achieved through the induction of apoptosis, or programmed cell death. nih.govnih.gov

The mechanism of action for this effect appears to involve the G protein-coupled receptors GPR55 and GPR18, as the use of small interfering RNAs (siRNAs) to block these receptors completely negated the effects of Abn-CBD on cell viability. nih.govnih.gov In addition to its effects on cell viability and apoptosis, Abn-CBD has also been shown to reduce the migration of these cancer cells. nih.gov

Endothelial Cell Studies (e.g., Human Umbilical Vein Endothelial Cells, Rabbit Aortic Endothelial Cells)

The vascular effects of this compound (Abn-CBD) have been explored using endothelial cells, such as human umbilical vein endothelial cells (HUVECs) and rabbit aortic endothelial cells. Research has demonstrated that Abn-CBD can induce vasodilation, a widening of blood vessels. This effect is thought to be mediated through a novel endothelial receptor that is distinct from the CB1 and CB2 receptors. This putative receptor is also sensitive to the endogenous cannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049). The vasodilatory action of Abn-CBD in these cell models highlights its potential to influence vascular tone and blood pressure.

In Vivo Animal Models

Zebrafish Xenograft Models for Tumorigenesis Assessment

To assess the antitumor effects of this compound (Abn-CBD) in a living organism, researchers have employed zebrafish (Danio rerio) xenograft models. nih.govresearchgate.net In these models, human breast cancer cells, such as paclitaxel-resistant MDA-MB-231 cells, are injected into the yolk sac of zebrafish larvae. nih.gov The larvae are then exposed to Abn-CBD in the water.

Studies have shown that treatment with Abn-CBD significantly reduces the growth of these tumors in the zebrafish larvae. nih.govnih.govresearchgate.net The endocannabinoid system is highly conserved between zebrafish and mammals, making them a suitable model for this type of research. nih.gov Zebrafish are also advantageous for drug screening due to their ability to absorb small molecules from the water at all stages of development. nih.gov

Mouse Models for Diabetes and Metabolic Research

The therapeutic potential of this compound (Abn-CBD) in the context of diabetes and metabolic disorders has been investigated using various mouse models. In a model of diet-induced prediabetes and non-alcoholic fatty liver disease (NAFLD), Abn-CBD demonstrated beneficial metabolic and anti-inflammatory effects. frontiersin.org While it did not affect body weight or lipid profiles, it did improve glucose tolerance. frontiersin.org Furthermore, Abn-CBD reduced hepatic fibrosis, inflammation, and macrophage infiltration in the liver of these mice. frontiersin.orgresearchgate.net

In streptozotocin (B1681764) (STZ)-induced diabetic mice, a model for type 1 diabetes, Abn-CBD has been shown to improve glucose tolerance. frontiersin.org It has also been found to decrease cytokine-induced apoptosis in isolated mouse and human pancreatic islets while promoting beta-cell proliferation. frontiersin.org In non-obese diabetic (NOD) mice, another model of autoimmune type 1 diabetes, Abn-CBD treatment has been shown to reduce intra-islet inflammation and delay the progression of insulitis. scispace.com

Table 2: Summary of this compound Effects in Mouse Models of Metabolic Disease

| Mouse Model | Key Findings with Abn-CBD Treatment |

| Diet-Induced Prediabetes and NAFLD | Improved glucose tolerance; Reduced hepatic fibrosis, inflammation, and macrophage infiltration. frontiersin.orgresearchgate.net |

| Streptozotocin-Induced Diabetes | Improved glucose tolerance; Decreased cytokine-induced apoptosis in pancreatic islets; Promoted beta-cell proliferation. frontiersin.org |

| Non-Obese Diabetic (NOD) Mice | Reduced intra-islet inflammation; Delayed progression of insulitis. scispace.com |

Mouse Models for Retinal Damage

Mouse models have been instrumental in elucidating the protective effects of this compound (Abn-CBD) against retinal damage. Specifically, Balb/cJ mice have been utilized to demonstrate the compound's efficacy in mitigating light-induced retinal degeneration. nih.gov In these studies, exposure to bright light leads to significant retinal damage in untreated mice, characterized by a reduction in the thickness of the outer nuclear layer (ONL) and disorganization of retinal cellular structures. nih.gov However, pretreatment with Abn-CBD has been shown to largely protect against this damage, preserving retinal morphology in a manner that closely resembles that of mice not exposed to the damaging light. nih.gov

The protective effect of Abn-CBD is dose-dependent. nih.gov Research has also identified Abn-CBD as a non-retinoid inhibitor of cellular retinol-binding protein 1 (CRBP1), a key protein in vitamin A metabolism. nih.gov By modulating the retinoid cycle, Abn-CBD can protect against retinal damage. nih.gov This was further evidenced by the observation that systemic administration of Abn-CBD resulted in partial preservation of photoreceptor cells. nih.gov

Rat Models for Ocular and Cardiovascular Pharmacology

Rat models have been pivotal in exploring the ocular and cardiovascular pharmacology of this compound (Abn-CBD). In the context of ocular research, studies on normotensive Brown Norway rats have shown that Abn-CBD can lower intraocular pressure (IOP). researchgate.net This effect is noteworthy as it appears to be independent of the classical cannabinoid receptors CB1 and CB2, suggesting the involvement of novel cannabinoid receptors. researchgate.net Furthermore, investigations using rat retinal arterioles have revealed that Abn-CBD induces vasodilation in pre-contracted vessels. arvojournals.org This vasoactivity is sensitive to O-1918, an antagonist of the putative endothelial cannabinoid receptor, highlighting a potential mechanism for its ocular effects. arvojournals.org

In cardiovascular pharmacology, rat models have demonstrated the complex effects of Abn-CBD. Studies on isolated small mesenteric arteries from rats have shown that Abn-CBD possesses vasodilator actions. mdpi.com In models of diabetic cardiomyopathy in Wistar rats, chronic administration of Abn-CBD was found to alleviate reductions in left ventricular contractility and relaxation, and it reversed myocardial oxidative stress. nih.gov These cardioprotective effects were associated with the GPR18 receptor and the restoration of cardiac adiponectin-Akt-eNOS signaling. nih.gov Interestingly, the vasodilator effects of cannabinoids like Abn-CBD were often more pronounced in pre-contracted vessels or in hypertensive rat models compared to normotensive ones, indicating that the vascular tone influences the compound's activity. arvojournals.orgmdpi.com

Advanced Biochemical and Biophysical Techniques

Receptor-Specific siRNA Transfection for Mechanism Elucidation

Receptor-specific small interfering RNA (siRNA) transfection has been a critical tool for dissecting the molecular mechanisms of this compound (Abn-CBD). This technique allows for the targeted silencing of specific receptor gene expression, thereby enabling researchers to determine the dependency of Abn-CBD's effects on those receptors.

In studies on paclitaxel-resistant breast cancer cells (MDA-MB-231 and MCF-7), siRNA was used to knock down the expression of G protein-coupled receptors GPR55 and GPR18. frontiersin.orgfrontiersin.org The results demonstrated that the cytotoxic effects of Abn-CBD on these cancer cells were significantly diminished when either GPR55 or GPR18 was silenced individually. frontiersin.orgfrontiersin.org Notably, the effects of Abn-CBD were completely abolished when siRNAs for both GPR55 and GPR18 were used simultaneously. frontiersin.orgfrontiersin.org This provides strong evidence that Abn-CBD exerts its anti-tumorigenic activity through the coordinated action of both these receptors. frontiersin.org

Similarly, siRNA-mediated knockdown of the CB1 receptor has been employed to investigate its role in angiogenesis. While not directly focused on Abn-CBD, these studies showcase the power of siRNA in isolating the function of specific cannabinoid-related receptors. In human umbilical vein endothelial cells (HUVECs), silencing the CB1 receptor led to an inhibition of endothelial cell proliferation, migration, and tube formation, all key steps in angiogenesis. ashpublications.org This methodology could be applied in future studies to further delineate the specific receptor pathways through which Abn-CBD mediates its effects in various physiological and pathological processes.

X-ray Crystallography for Ligand-Protein Interaction Analysis (e.g., CRBP1-Abn-CBD Complex)

X-ray crystallography has provided atomic-level insights into the interaction between this compound (Abn-CBD) and its protein targets. A significant breakthrough in this area was the determination of the crystal structure of human cellular retinol-binding protein 1 (CRBP1) in complex with Abn-CBD. nih.govebi.ac.ukproteopedia.org This structural analysis revealed a distinct mode of protein-ligand interaction, which forms the molecular basis for the high affinity and selectivity of Abn-CBD for CRBP1. nih.govproteopedia.org

The crystal structure, resolved at a high resolution of 1.17 Å, shows that Abn-CBD, a non-retinoid compound, acts as a competitive inhibitor of CRBP1. nih.govebi.ac.uk This inhibition is achieved through specific interactions within the binding pocket of the protein, which modulates the metabolism of vitamin A. nih.gov The detailed structural information has been deposited in the Protein Data Bank (PDB ID: 6e5l). ebi.ac.ukproteopedia.org

Furthermore, the crystal structure of human cellular retinol-binding protein 4 (CRBP4) in complex with Abn-CBD has also been solved, providing a comparative basis for understanding the selectivity of this compound for different members of the CRBP family. ebi.ac.uk These crystallographic studies are crucial for the rational design of more potent and selective inhibitors of CRBPs, which could have therapeutic applications in diseases related to imbalanced retinoid metabolism. nih.govproteopedia.org

Table 1: Crystallographic Data for Abn-CBD Complexes

| Parameter | CRBP1-Abn-CBD Complex | CRBP4-Abn-CBD Complex |

| PDB ID | 6e5l ebi.ac.ukproteopedia.org | 6e6k ebi.ac.uk |

| Resolution | 1.17 Å ebi.ac.uk | 1.3 Å ebi.ac.uk |

| Source Organism | Homo sapiens ebi.ac.uk | Homo sapiens ebi.ac.uk |

| Expression System | Escherichia coli ebi.ac.uk | Escherichia coli BL21(DE3) ebi.ac.uk |

| Primary Publication | Silvaroli et al. (2019) ebi.ac.ukebi.ac.uk | Silvaroli et al. (2019) ebi.ac.uk |

This table is interactive. Click on the PDB IDs to view the structures.

Signal Transduction Pathway Analysis (e.g., MAPK, PI3K, PKB/Akt)

The investigation of signal transduction pathways has been crucial in understanding the cellular effects of this compound (Abn-CBD). Research has shown that Abn-CBD can modulate key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (PKB/Akt) pathways.

In human umbilical vein endothelial cells (HUVEC), Abn-CBD has been observed to induce the phosphorylation of p42/44 MAPK and PKB/Akt. nih.gov The activation of PKB/Akt was shown to be dependent on PI3K, as it could be blocked by PI3K inhibitors like LY294002 and wortmannin. nih.gov This indicates that Abn-CBD's effects in these cells are mediated through the PI3K/Akt pathway. nih.gov

In the context of diabetic cardiomyopathy in rats, Abn-CBD treatment was found to enhance the phosphorylation of Akt and ERK1/2 (a component of the MAPK pathway) in the heart. nih.gov This effect was linked to the GPR18 receptor and the restoration of cardiac adiponectin levels, ultimately contributing to the compound's cardioprotective properties. nih.gov The activation of the PI3K/Akt signaling pathway is a known mechanism for promoting cell survival and is implicated in the neuroprotective effects of cannabinoids. researchgate.net

These findings highlight that the biological activities of Abn-CBD are, at least in part, due to its ability to engage and modulate these critical intracellular signaling networks, which are central to processes like cell growth, survival, and inflammation. nih.govnih.gov

High-Throughput Screening for Novel Interacting Proteins

High-throughput screening (HTS) has been a pivotal methodology for identifying novel protein interactions with this compound (Abn-CBD). One notable application of HTS led to the discovery of Abn-CBD as a potent non-retinoid ligand for cellular retinol-binding protein 1 (CRBP1). nih.gov

The HTS strategy employed was based on the fluorescence properties of CRBP1 when bound to its natural ligand, all-trans-retinol (atROL). nih.gov The complex exhibits fluorescence resonance energy transfer (FRET) between tryptophan residues in the protein and the retinoid. A library of bioactive lipids was screened for compounds that could displace atROL and thus alter the FRET signal. nih.gov This screening identified Abn-CBD as a unique hit. nih.gov

Further development of HTS methodologies has been aimed at identifying new chemical scaffolds for competitive, non-retinoid inhibitors of CRBP1. researchgate.net These screening approaches are essential for discovering new lead compounds and for expanding the understanding of the pharmacological targets of molecules like Abn-CBD. While HTS has been successfully used to identify CRBP1 as an interacting partner, its application to uncover other novel protein interactions for Abn-CBD remains an active area of research. nih.gov

Comparative Pharmacology and Derivative Studies of Abnormal Cannabidiol

Analogues and Derivatives of Abnormal Cannabidiol (B1668261)

O-1602 is a synthetic compound that is structurally very similar to abnormal cannabidiol. wikipedia.orgeurekaselect.com It is considered a cannabidiol analogue and does not have a high affinity for the classical cannabinoid receptors, CB1 and CB2. wikipedia.orgeurekaselect.com Instead, O-1602 functions as an agonist for other receptors, such as GPR18 and GPR55, which are considered putative cannabinoid receptors. wikipedia.orgtocris.com Research has shown that O-1602 can produce analgesic and anti-inflammatory effects. wikipedia.org For instance, studies have demonstrated its ability to reduce nociception in models of acute arthritis, an effect mediated through the GPR55 receptor. iiab.mewikipedia.org

O-1918 is another synthetic compound related to cannabidiol that acts as an antagonist at the orphan receptors GPR18 and GPR55. iiab.mewikipedia.org It is utilized in research to block the effects of agonists at these receptors, thereby helping to elucidate their function. iiab.me O-1918 has been shown to inhibit the vasodilation and cell migration induced by this compound. tocris.comrndsystems.com This selective antagonism makes it a valuable tool for studying the pathways activated by abn-CBD and its analogues. tocris.comrndsystems.com

O-1602 as a Closely Related Compound

Differentiation from Cannabidiol (CBD) and Other Cannabinoids

A key differentiator of this compound from CBD and other cannabinoids like Δ9-tetrahydrocannabinol (THC) is its receptor binding profile. Abn-CBD does not bind with significant affinity to the CB1 or CB2 receptors. wikipedia.orgnih.gov Its effects are believed to be mediated through other receptors, with GPR18 and GPR55 being prominent candidates. wikipedia.orgwikipedia.org In contrast, while CBD also has a low affinity for CB1 and CB2 receptors, it can act as a negative allosteric modulator of the CB1 receptor. nih.gov THC, the primary psychoactive component of cannabis, demonstrates its effects through partial agonist activity at both CB1 and CB2 receptors. nih.gov

The following table summarizes the receptor binding profiles of these compounds:

| Compound | CB1 Receptor Affinity | CB2 Receptor Affinity | Other Key Receptors |

|---|---|---|---|

| This compound (abn-CBD) | Low/None wikipedia.orgnih.gov | Low/None wikipedia.orgnih.gov | GPR18, GPR55 (agonist) wikipedia.orgwikipedia.org |

| O-1602 | Low/None wikipedia.orgtocris.com | Low/None wikipedia.orgtocris.com | GPR18, GPR55 (agonist) wikipedia.orgtocris.com |

| O-1918 | Low/None iiab.mewikipedia.org | Low/None iiab.mewikipedia.org | GPR18, GPR55 (antagonist) iiab.mewikipedia.org |

| Cannabidiol (CBD) | Low, Negative Allosteric Modulator nih.gov | Low nih.gov | GPR55 (antagonist) mdpi.com |

| Δ9-Tetrahydrocannabinol (THC) | Partial Agonist nih.gov | Partial Agonist nih.gov | |

The distinct receptor interactions of this compound result in a different pharmacological efficacy compared to other cannabinoids. For example, abn-CBD is known for its vasodilator effects, which are not a primary characteristic of CBD. wikipedia.org Research has shown that the vasodilation induced by abn-CBD can be inhibited by O-1918, confirming the involvement of the novel receptors. tocris.comrndsystems.com In contrast, CBD is recognized for its anti-inflammatory and neuroprotective properties, which are mediated through a variety of molecular targets. guidetopharmacology.org

The synthetic nature of this compound allows for structural modifications to potentially enhance its therapeutic properties. ontosight.ai By altering its chemical structure, researchers aim to develop derivatives with increased potency and efficacy for specific targets. mdpi.com This approach could lead to the creation of novel compounds with improved pharmacological profiles, offering new avenues for therapeutic interventions. ontosight.aimdpi.com

Future Research Directions and Translational Perspectives for Abnormal Cannabidiol

Elucidating Undiscovered Molecular Targets and Signaling Pathways

While the classical cannabinoid receptors, CB1 and CB2, are well-characterized, abn-CBD's mechanism of action appears to extend beyond these targets. mdpi.comwikipedia.org Research suggests that abn-CBD's effects are mediated through a non-CB1, non-CB2 receptor, often referred to as the "abnormal cannabidiol (B1668261) receptor". mdpi.comwikipedia.org The orphan G-protein coupled receptors GPR18 and GPR55 have been proposed as potential candidates for this receptor. mdpi.comwikipedia.org

Key areas for future investigation include:

GPR18 and GPR55: Further research is needed to definitively confirm the role of GPR18 and GPR55 as the molecular targets of abn-CBD. mdpi.com Studies have shown that GPR18 may be the molecular identity of the abnormal cannabidiol receptor. wikipedia.org

Signal Transduction Pathways: The signal transduction pathways activated by abn-CBD are not fully understood. nih.gov It is known that the receptor is coupled to the Gi/o family of signal-transducing proteins, indicating its involvement in a variety of cellular processes. nih.gov Future studies should aim to delineate the specific downstream signaling cascades, such as the MAPK and PI3K pathways, that are modulated by abn-CBD. nih.gov

Cellular Retinol-Binding Proteins (CRBPs): A recent discovery identified abn-CBD as a non-retinoid inhibitor of cellular retinol-binding protein 1 (CRBP1). nih.gov This novel mechanism suggests that abn-CBD can modulate vitamin A metabolism, opening up new avenues for its therapeutic application in ocular and metabolic disorders. nih.gov Further investigation into its interaction with other CRBPs is warranted. nih.gov

Advancing Preclinical Models for Broader Therapeutic Applications

Preclinical studies using various animal models have provided valuable insights into the therapeutic potential of abn-CBD. However, to advance its clinical translation, further research using a broader range of models is crucial.

Current and Future Preclinical Models:

| Model Type | Application | Key Findings/Future Directions |

| Rodent Models | Inflammatory Bowel Disease, Diabetes, Neuropathic Pain, Schizophrenia, Anxiety | Abn-CBD has shown anti-inflammatory, neuroprotective, and anxiolytic effects in rodent models. researchgate.netscielo.org.mxcanada.ca Future studies should focus on chronic dosing and long-term effects. nih.gov |

| Zebrafish Models | Cancer, Behavioral Studies | Zebrafish xenograft models have demonstrated the antitumorigenic effects of abn-CBD. researchgate.net These models can also be used to assess behavioral responses to cannabinoids. biorxiv.org |

| In Vitro Cell Cultures | Inflammation, Cancer, Neuroprotection | Co-cultures of astrocytes and microglia have been used to study the anti-inflammatory effects of abn-CBD. mdpi.com Further in vitro studies are needed to elucidate its direct effects on various cell types. |

Advancing preclinical research will require the use of more sophisticated models, such as humanized animal models and organ-on-a-chip technology, to better predict human responses.

Investigative Studies into this compound's Role in Specific Disease Pathophysiologies

The unique pharmacological profile of abn-CBD suggests its potential utility in a variety of diseases. Future research should focus on elucidating its role in specific disease pathophysiologies.

Potential Therapeutic Areas:

Inflammatory and Autoimmune Diseases: Abn-CBD has demonstrated anti-inflammatory properties in preclinical models of type 1 diabetes and inflammatory bowel disease. researchgate.netcanada.ca Further studies are needed to understand its mechanism of action in these conditions and to explore its potential in other autoimmune disorders.

Neurodegenerative and Psychiatric Disorders: The neuroprotective effects of abn-CBD make it a candidate for treating neurodegenerative diseases. ontosight.ai Its anxiolytic properties also warrant investigation in anxiety and other psychiatric disorders. scielo.org.mxfrontiersin.org

Cancer: Preclinical studies have shown that abn-CBD can inhibit tumor growth in breast cancer models. researchgate.net Its potential as an adjunct to chemotherapy should be explored in various cancer types. pharmaceutical-journal.com

Ocular Diseases: The discovery of abn-CBD as a CRBP1 inhibitor suggests its potential in treating retinal diseases characterized by imbalances in retinoid metabolism. nih.gov

Considerations for Rational Drug Discovery and Development Based on this compound

The development of abn-CBD as a therapeutic agent requires a rational approach to drug discovery and development.

Key Considerations:

Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of abn-CBD could lead to the development of more potent and selective analogs. ontosight.ai SAR studies will be crucial for optimizing its therapeutic properties.

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) of abn-CBD is essential for determining appropriate dosing regimens. frontiersin.org Its synthetic nature allows for modifications to enhance its pharmacokinetic profile. ontosight.ai

Combination Therapies: Investigating the synergistic effects of abn-CBD with other therapeutic agents could lead to more effective treatment strategies. pharmaceutical-journal.com For instance, its combination with chemotherapy drugs in cancer treatment is a promising area of research. pharmaceutical-journal.com

Addressing Research Gaps and Inconsistencies in Existing this compound Literature

Despite the growing body of research on abn-CBD, several gaps and inconsistencies in the literature need to be addressed.

Identified Research Gaps:

Molecular Target Confirmation: While GPR18 and GPR55 are leading candidates, the definitive molecular target of abn-CBD remains to be unequivocally identified. mdpi.com

Inconsistent Findings: Some studies have reported conflicting results regarding the effects of cannabinoids, which may be due to differences in experimental models, dosages, and administration routes. mdpi.comfrontiersin.org

Long-Term Studies: The majority of existing studies have focused on the acute effects of abn-CBD. Long-term studies are needed to evaluate its chronic efficacy and safety. canada.ca

Translational Research: There is a significant gap between preclinical findings and clinical applications. frontiersin.org More translational research is required to bridge this gap and facilitate the clinical development of abn-CBD.

Future research should aim to address these gaps through well-designed, rigorous studies with standardized methodologies to ensure the reliability and reproducibility of findings.

Q & A

Basic Research Questions

Q. What in vivo models are most appropriate for studying abnormal cannabidiol’s pharmacological effects, and how can they be optimized for reproducibility?

- Methodological Answer : Use murine collagen-induced arthritis (CIA) models to evaluate anti-inflammatory and immunosuppressive effects, as demonstrated by intraperitoneal or oral administration of abn-CBD (5–25 mg/kg/day) in DBA/1 mice immunized with type II collagen . For vascular studies, isolated rat mesenteric artery preparations with electrical field stimulation (EFS) can assess sensory neurotransmission modulation via non-CB1/CB2 pathways . Key considerations include strain selection (e.g., C57/BL6 for diabetic wound healing ), dose standardization, and inclusion of vehicle controls to isolate compound-specific effects.

Q. How can researchers ensure data quality and minimize bias in preclinical studies of this compound?

- Methodological Answer : Implement blinded randomized controlled trials (RCTs) with stratified group allocation to reduce observer bias, as seen in hypertension studies using 24-hour ambulatory blood pressure monitoring . Adopt standardized sampling protocols, such as collecting representative batches for analytical testing (e.g., random sampling per lot with documented procedures ). Use automated data collection tools (e.g., miniaturized high-throughput systems ) to reduce human error in formulation screening.

Q. What methodologies are employed to characterize the pharmacokinetics of hydrophobic compounds like this compound?

- Methodological Answer : Utilize lipid-based nanoparticle formulations (e.g., solid lipid nanoparticles/nanostructured lipid carriers) to enhance solubility and bioavailability. A data-driven approach combining experimental automation (e.g., 10% design-space sampling) with machine learning models can predict encapsulation efficiency and release kinetics . For oral administration, employ crossover studies with washout periods to assess bioavailability and hepatic metabolism .

Advanced Research Questions

Q. How should researchers address contradictory findings in dose-response relationships (e.g., bell-shaped curves) observed in this compound studies?

- Methodological Answer : Conduct dose-ranging studies with non-linear regression analysis to identify optimal therapeutic windows (e.g., 5 mg/kg i.p. vs. 25 mg/kg oral in CIA models ). Validate findings using orthogonal assays (e.g., ex vivo lymph node cell proliferation and cytokine profiling ). Replicate experiments across multiple models (e.g., acute vs. chronic CIA) to isolate context-dependent effects .

Q. What strategies are effective in evaluating drug-drug interactions involving this compound, particularly in comorbid conditions?

- Methodological Answer : Use in vitro cytochrome P450 inhibition assays to identify metabolic interactions, complemented by in vivo studies in comorbid models (e.g., diabetic mice with impaired wound healing ). For clinical relevance, incorporate polypharmacy simulations in pharmacokinetic models, referencing EFSA’s guidelines on data gaps in CBD-drug interactions .

Q. What advanced formulation techniques improve the targeted delivery of this compound for specific therapeutic applications?

- Methodological Answer : Develop topical formulations with permeation enhancers (e.g., oleic acid) for dermatological conditions, as evidenced by IL-33 and CTGF modulation in diabetic wounds . For systemic delivery, optimize nanoparticle carriers using machine learning-predicted design spaces (>1,200 formulations screened) to balance particle size, polydispersity, and drug loading .

Q. How can machine learning accelerate the design of this compound delivery systems?

- Methodological Answer : Train ML models on high-throughput datasets (e.g., 10% of formulation space tested experimentally ) to predict nanoparticle stability and release profiles. Validate predictions with in vivo efficacy studies (e.g., arthritis symptom progression ) and iterative model refinement based on discrepancies.

Q. What integrative approaches are recommended for establishing safety profiles of this compound across diverse populations?